molecular formula C24H23N3O2S B2751846 1-(3,4-dihydroisoquinolin-2(1H)-yl)-3-(6-(4-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)propan-1-one CAS No. 1172944-06-7

1-(3,4-dihydroisoquinolin-2(1H)-yl)-3-(6-(4-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)propan-1-one

Cat. No.: B2751846
CAS No.: 1172944-06-7
M. Wt: 417.53
InChI Key: RWPLWCCUXULNBH-UHFFFAOYSA-N
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Description

1-(3,4-dihydroisoquinolin-2(1H)-yl)-3-(6-(4-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)propan-1-one is a synthetic compound with a complex molecular structure that combines elements of isoquinoline, imidazole, and thiazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-dihydroisoquinolin-2(1H)-yl)-3-(6-(4-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)propan-1-one typically involves multi-step organic reactions. Commonly, the preparation starts with the formation of the isoquinoline and imidazo[2,1-b]thiazole rings, followed by the coupling of these intermediates with the 4-methoxyphenyl moiety. Reaction conditions generally include the use of specific catalysts, controlled temperatures, and inert atmosphere to ensure high yield and purity.

Industrial Production Methods: Industrial production may employ automated systems to facilitate large-scale synthesis. Techniques such as flow chemistry and continuous processing might be used to maintain consistency and efficiency. Optimization of reaction parameters—such as solvent choice, reaction time, and purification processes—is crucial for scalable production.

Chemical Reactions Analysis

Types of Reactions: 1-(3,4-dihydroisoquinolin-2(1H)-yl)-3-(6-(4-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)propan-1-one can undergo various chemical reactions, including:

  • Oxidation: Oxidative transformations can modify specific functional groups within the molecule.

  • Reduction: Selective reduction can be employed to modify the electronic properties of the compound.

  • Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce new substituents.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

  • Reduction: Typical reducing agents involve lithium aluminum hydride and sodium borohydride.

  • Substitution: Substitution reactions might utilize reagents like halogens or organometallic compounds.

Major Products Formed: The products of these reactions depend on the specific conditions and reagents used. For instance, oxidation might yield derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs.

Scientific Research Applications

Chemistry: The compound's unique structure makes it a valuable subject for studying reaction mechanisms and molecular interactions.

Biology: In biological research, its interactions with proteins or nucleic acids can provide insights into its potential biochemical effects.

Medicine: Potential therapeutic applications include its use as a pharmacophore in drug design, targeting specific enzymes or receptors.

Industry: Industrially, it might serve as an intermediate for the synthesis of more complex molecules or materials.

Mechanism of Action

The mechanism by which 1-(3,4-dihydroisoquinolin-2(1H)-yl)-3-(6-(4-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)propan-1-one exerts its effects is likely complex, involving multiple molecular targets and pathways. The isoquinoline and imidazo[2,1-b]thiazole components may interact with specific receptors or enzymes, modulating their activity and leading to various biological responses.

Comparison with Similar Compounds

  • 1-(3,4-dihydroisoquinolin-2(1H)-yl)-3-(4-methoxyphenyl)propan-1-one

  • 1-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)propan-1-one

Uniqueness: Compared to these compounds, 1-(3,4-dihydroisoquinolin-2(1H)-yl)-3-(6-(4-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)propan-1-one offers a unique combination of structural elements that may confer distinct biological activities and synthetic versatility.

By combining the isoquinoline, imidazo[2,1-b]thiazole, and 4-methoxyphenyl units, this compound stands out in its potential to engage in varied chemical reactions and exhibit diverse biological effects.

Properties

IUPAC Name

1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O2S/c1-29-21-9-6-18(7-10-21)22-15-27-20(16-30-24(27)25-22)8-11-23(28)26-13-12-17-4-2-3-5-19(17)14-26/h2-7,9-10,15-16H,8,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWPLWCCUXULNBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CN3C(=CSC3=N2)CCC(=O)N4CCC5=CC=CC=C5C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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